1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine
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Overview
Description
1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.
Preparation Methods
The synthesis of 1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolo[2,3-d]pyrimidine and piperidine derivatives.
Reaction Conditions: The key step involves the formation of the pyrrolo[2,3-d]pyrimidine core, which is achieved through a series of cyclization reactions. The piperidine moiety is then introduced via nucleophilic substitution reactions.
Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in inhibiting protein kinase B, which is involved in various cellular processes.
Medicine: Due to its inhibitory effects on protein kinase B, it has potential as an antitumor agent.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine involves the inhibition of protein kinase B. This compound binds to the ATP-binding site of protein kinase B, preventing its activation. As a result, the downstream signaling pathways that promote cell proliferation and survival are disrupted, leading to the inhibition of tumor growth .
Comparison with Similar Compounds
1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine can be compared with other similar compounds such as:
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit protein kinase B but have different pharmacokinetic properties.
4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines: These compounds are structurally similar but may have different selectivity and potency profiles.
Properties
CAS No. |
94581-94-9 |
---|---|
Molecular Formula |
C11H14N4 |
Molecular Weight |
202.3 |
Purity |
95 |
Origin of Product |
United States |
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